molecular formula C3H4Cl2 B165496 2,3-Dichloro-1-propene CAS No. 78-88-6

2,3-Dichloro-1-propene

Cat. No. B165496
CAS RN: 78-88-6
M. Wt: 110.97 g/mol
InChI Key: FALCMQXTWHPRIH-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-propene is a colorless to yellow liquid with an odor of chloroform . It sinks in water and produces an irritating vapor .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-1-propene consists of a three-carbon chain with a double bond between the first and second carbon atoms. The second and third carbon atoms are each bonded to a chlorine atom .


Physical And Chemical Properties Analysis

2,3-Dichloro-1-propene has a molecular weight of 110.97 g/mol . It is a colorless to yellow liquid that sinks in water and produces an irritating vapor .

Scientific Research Applications

Domino Reactions in Organic Chemistry

2,3-Dichloro-1-propene is utilized in various domino reactions involving alkane dithiolates, producing a range of heterocyclic products like dithiin, dithiepin, chloropropenyl, and allenyl sulfides. These reactions are facilitated in specific mediums like hydrazine hydrate – KOH, demonstrating the chemical's versatility in synthesizing complex organic compounds (Levanova et al., 2014).

Reactions with Sulfur and Tellurium

Research also shows 2,3-Dichloro-1-propene reacting with sulfur and tellurium in a hydrazine hydrate-KOH system. This leads to the production of bis(2-chloro-1-propene-3-yl)sulfide and the induction of β-elimination of chlorine atoms, forming allene and regenerating tellurium metal (Levanova et al., 2009).

In Organometallic Chemistry

In organometallic chemistry, 2,3-Dichloro-1-propene is involved in the synthesis of zirconium metallocene complexes, which exhibit high regioselectivity in the polymerization of propene and 1-hexene, yielding oligomers with vinylidene end groups (Londaitsbehere et al., 2012).

Atmospheric Oxidation Studies

The compound's reaction with atmospheric oxidants like O3, OH, NO3, and Cl is a subject of study in atmospheric chemistry. Such research is crucial for understanding the environmental impact and atmospheric behavior of chlorinated alkenes (Zhang et al., 2017).

Synthesis of Organoselenium Compounds

Another interesting application is in the synthesis of unsaturated organoselenium compounds. 2,3-Dichloro-1-propene reacts with dimethyldiselenide and diphenyldiselenide in hydrazine hydrate-KOH medium, leading to various phenylselanyl compounds (Levanova et al., 2013).

Isoxazole Synthesis

The compound is also used in the one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes, demonstrating its role as both a solvent and a reagent in organic synthesis (Kondrashov & Shatokhina, 2019).

Safety And Hazards

2,3-Dichloro-1-propene is poisonous if ingested and moderately toxic if inhaled or comes into contact with the skin . It is a severe skin irritant and a very dangerous fire hazard when exposed to heat, flame, or oxidizers . When heated to decomposition, it emits toxic fumes of chlorine .

properties

IUPAC Name

2,3-dichloroprop-1-ene
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InChI

InChI=1S/C3H4Cl2/c1-3(5)2-4/h1-2H2
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InChI Key

FALCMQXTWHPRIH-UHFFFAOYSA-N
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Canonical SMILES

C=C(CCl)Cl
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Molecular Formula

C3H4Cl2
Record name 2,3-DICHLOROPROPENE
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DSSTOX Substance ID

DTXSID6025012
Record name 2,3-Dichloro-1-propene
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Molecular Weight

110.97 g/mol
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Physical Description

2,3-dichloropropene is a colorless to yellow liquid with an odor of chloroform. Sinks in water. Produces irritating vapor. (USCG, 1999), Straw-colored liquid with odor like chloroform; [HSDB]
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Boiling Point

201 °F at 760 mmHg (NTP, 1992), 94 °C @ 760 mm Hg
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Flash Point

50 °F (NTP, 1992), 15 °C, 59 °F (15 °C) (Tag Closed Cup)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, benzene, Soluble in chloroform, In water, 21,500 mg/l @ 25 °C
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Density

1.211 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.211 @ 20 °C/4 °C
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Vapor Density

3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (air= 1)
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Vapor Pressure

53 mmHg at 68 °F (NTP, 1992), 61.2 [mmHg], 61.2 mm Hg @ 25 °C
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Mechanism of Action

An increase in concentration of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity for 1,3-dichloropropene and 2,3-dichloro-1-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide, the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix. 1,3-Dichloropropene is hydrolysed to the corresponding allylic alcohol which can be oxidized to the respective acroleins (hydrolytic oxidative pathway). Structural parameters like chloro substitution of the central C atom of the substituted induced polarisation of the C as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways., According to the effects of inhibitors of the enzymes of S9 mix 1,1,1-trichloropropene-2,3-dioxide and guanamide the allylic chloropropenes fall into groups distinguished by their mode of metabolic activation by S9 mix: 2,3-dichloro-1-propene is epoxidized at the C:C double bond, giving rise to reactive epoxides (epoxidative pathway)., Allylic compounds exert direct genotoxic activities which depend on the chemical nature of the leaving group and on further substituents. Besides the direct genotoxic effects, metabolic activation mechanisms are also conceivable. Epoxidation seems to play a minor role in bioactivation, whereas the metabolic formation of strongly mutagenic alpha, beta-unsaturated carbonyl compounds is obviously of great importance for the indirect genotoxicity of allylic compounds. Only in the case of 2,3-dichloro-1-propene is an epoxide formed which is extremely unstable and immediately rearranges to the strong mutagen, 1,3-dichloroacetone.
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Product Name

2,3-Dichloro-1-propene

Color/Form

Straw-colored liquid, Colorless to yellow

CAS RN

78-88-6
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Melting Point

50 °F (NTP, 1992), 10 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
273
Citations
Ø Trongmo, Q Shen, K Hagen, R Seip - Journal of Molecular Structure, 1981 - Elsevier
The molecular structure and conformation of 2,3-dichloro-1-propene have been determined by gas-phase electron diffraction at nozzle temperatures of 24, 90 and 273C. The molecules …
Number of citations: 28 www.sciencedirect.com
EP Levanova, VA Grabelnykh, VS Vahrina… - Journal of Sulfur …, 2014 - Taylor & Francis
2,3-Dichloro-1-propene reacts with alkane dithiolates in hydrazine hydrate – KOH medium to produce derivatives of dithiin, dithiepin, chloropropenyl, and allenyl sulfides depending on …
Number of citations: 15 www.tandfonline.com
M Schneider, GB Quistad… - Chemical research in …, 1998 - ACS Publications
1,3-Dichloropropene (1,3-D), a major soil fumigant nematicide, is genotoxic in many types of assays, leading to its classification as possibly carcinogenic in humans. This study tests in …
Number of citations: 13 pubs.acs.org
Q Shen, C Nunn - Journal of Molecular Structure, 1989 - Elsevier
The molecular structure of trans-1,3-dichloropropene has been studied at nozzle temperatures of 25, 80 and 180C. The molecules exist as a mixture of syn (near-syn) and gauche forms …
Number of citations: 4 www.sciencedirect.com
E Eder, K Dornbusch - Drug metabolism and disposition, 1988 - ASPET
At the present time, comprehensive metabolism studies of 2,3-dichloro-1-propene (2,3-DCP) have not yet been reported. We have investigated the biotransformation of 2,3-DCP using …
Number of citations: 25 dmd.aspetjournals.org
EV Kondrashov, NS Shatokhina - Chemistry of Heterocyclic Compounds, 2019 - Springer
A one-pot synthesis of 3-substituted 5-chloromethylisoxazoles from available starting aldoximes and 2,3-dichloro-1-propene, serving both as a solvent and reagent, is proposed. Excess …
Number of citations: 10 link.springer.com
FE Loffler, JE Champine, KM Ritalahti… - Applied and …, 1997 - Am Soc Microbiol
The transformation of 1,2-dichloropropane (1,2-D) was observed in anaerobic microcosms and enrichment cultures derived from Red Cedar Creek sediment. 1-Chloropropane (1-CP) …
Number of citations: 111 journals.asm.org
EP Levanova, VA Grabel'nykh… - Russian Journal of …, 2009 - Springer
2,3-Dichloro-1-propene reacts with sulfur dissolved in the system hydrazine hydrate-KOH (with formation of K 2 S 2 or K 2 S) to afford bis(2-chloro-1-propene-3-yl)sulfide as the main …
Number of citations: 17 link.springer.com
T Neudecker, D Henschler - Mutation Research/Genetic Toxicology, 1986 - Elsevier
In the presence of S9 mix all allylic chloropropenes tested exert considerable indirect mutagenic activity which is most pronounced for 1,2,3-trichloropropene. Lower as well as higher …
Number of citations: 24 www.sciencedirect.com
EP Levanova, VA Grabel'nykh, VS Vakhrina… - Russian Journal of …, 2013 - Springer
Synthesis of Unsaturated Organoselenium Compounds via the Reaction of Organic Diselenides with 2,3-Dichloro-1-propene in the Page 1 ISSN 1070-3632, Russian Journal of …
Number of citations: 9 link.springer.com

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